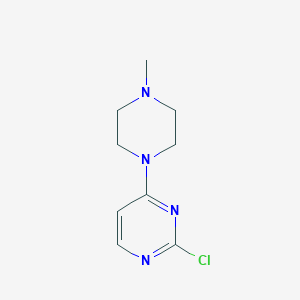

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSDRFQCEQEWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364899 | |

| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749898-92-8 | |

| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase-transfer agents may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 2 undergoes regioselective displacement with various nucleophiles due to the electron-withdrawing effects of the pyrimidine ring and the 4-methylpiperazine substituent.

Reaction with Amines

Key observations:

- Reactions with aliphatic amines proceed efficiently under mild basic conditions (e.g., K₂CO₃ or TEA) .

- Steric hindrance from the 4-methylpiperazine group directs nucleophilic attack exclusively to position 2 .

Reaction with Thiols

| Thiol | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl mercaptan | NaH, THF, 0°C → RT | 2-(Benzylthio)pyrimidine | 68% | |

| Ethanethiol | K₂CO₃, DMF, 60°C | 2-(Ethylthio)pyrimidine | 72% |

Mechanistic note: Thiolate ions exhibit higher nucleophilicity than amines, enabling reactions at lower temperatures.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-couplings, enabling diversification of the pyrimidine scaffold.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 2-Phenylpyrimidine | 85% | |

| Pyridin-3-yl-Bpin | PdCl₂(dppf), CsF, DMF | 2-(Pyridin-3-yl)pyrimidine | 78% |

Critical factors:

- Electron-deficient pyrimidines require bulky ligands (e.g., dppf) to prevent catalyst poisoning .

- Aryl boronic acids with electron-donating groups enhance coupling efficiency .

Hydrolysis to Hydroxypyrimidine

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂O, HCl (6 M), 100°C, 24 h | 2-Hydroxypyrimidine | 90% | |

| NaOH (2 M), EtOH/H₂O, reflux | 2-Hydroxypyrimidine | 88% |

Applications: The hydroxyl derivative serves as a precursor for Mitsunobu reactions or phosphorylation .

Cyclization Reactions

The 4-methylpiperazine side chain can participate in intramolecular cyclizations under acidic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| POCl₃, 110°C, 4 h | Tricyclic quinazoline analogs | 65% | |

| H₂SO₄, AcOH, 80°C | Fused pyrimidoazepine systems | 58% |

Structural impact: Cyclization enhances planar rigidity, improving binding affinity in medicinal chemistry contexts .

Stability and Reactivity Trends

- Thermal Stability : Decomposes above 344°C without melting.

- pH Sensitivity : Stable in acidic media (pH 2–6) but undergoes hydrolysis in strongly basic conditions (pH > 10) .

- Solvent Effects : Polar aprotic solvents (DMF, NMP) accelerate SNAr reactions by stabilizing transition states .

Comparative Reactivity with Analogues

Scientific Research Applications

Scientific Research Applications

The compound is primarily utilized in the following areas:

1. Medicinal Chemistry

- Building Block for Drug Development : It serves as a precursor for synthesizing various pharmacologically active compounds, particularly those targeting cancer and infectious diseases.

- Kinase Inhibition : Exhibits inhibitory effects on key receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in cancer progression and angiogenesis.

2. Biological Studies

- Enzyme Inhibition Studies : The compound is used to investigate its interaction with specific enzymes, contributing to understanding its mechanism of action in various biological pathways .

- Receptor Binding Studies : Its ability to bind to specific receptors makes it useful in studying receptor-ligand interactions, essential for drug design .

Therapeutic Applications

Research indicates that 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine has potential therapeutic applications:

1. Anticancer Activity

- Targeting Cancer Pathways : The compound has been shown to inhibit key pathways involved in tumor growth. For instance, derivatives of this compound demonstrated enhanced potency against EGFR and VEGFR, leading to significant reductions in tumor cell proliferation.

- Case Studies : In vitro studies have indicated that certain derivatives exhibit up to 11-fold greater potency against EGFR compared to prototype compounds, highlighting its potential as an anticancer agent.

2. Antibacterial Properties

- The compound has also been evaluated for its antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting broader therapeutic applications beyond oncology.

Comparative Analysis with Related Compounds

A comparative analysis reveals how 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine stands out among similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinazoline | Basic quinazoline structure without substituents | Lacks piperazine moiety |

| 4-(4-Methylpiperazin-1-yl)quinazoline | Similar core but different halogen position | No chlorine substitution |

| 2-Methyl-4-(4-methylpiperazin-1-yl)quinazoline | Methyl group instead of chlorine | Potentially different biological activity |

| 2-Chloro-6-(4-methylpiperazin-1-yl)quinazoline | Chlorine at position 6 instead of position 2 | May exhibit different kinase inhibition profile |

This table illustrates the unique substitution pattern of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, enhancing its interaction with biological targets compared to other derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The piperazine moiety is particularly important for binding to the active sites of enzymes and receptors, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine.

4-(4-Methylpiperazin-1-yl)-6-chloropyrimidin-2-ylamine: Another compound with similar structural features and applications.

Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrimidine core and have similar biological activities, particularly as kinase inhibitors.

Uniqueness

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine is unique due to the presence of both a chlorine atom and a 4-methylpiperazine group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry .

Biological Activity

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its unique structural features and potential biological activities. This compound combines a chlorine atom and a piperazine moiety, which may enhance its selectivity towards specific biological targets while minimizing off-target effects. Understanding its biological activity is crucial for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Key Features:

- Chlorine Atom : Imparts unique reactivity and influences biological interactions.

- Piperazine Ring : Enhances solubility and may contribute to the compound's pharmacological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives, including 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Screening

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 0.95 | Induces G2/M cell cycle arrest |

| HeLa | 0.75 | Apoptosis via TNFα-induced NF-κB inhibition |

| MCF-7 | 0.88 | Non-intercalative Topo II catalytic inhibition |

These results indicate that the compound may act as a potent inhibitor of key pathways involved in cancer progression, particularly through the inhibition of topoisomerase II and modulation of cell cycle dynamics .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, particularly against various pathogens. Its structural characteristics suggest potential efficacy against resistant strains.

Summary of Antimicrobial Testing

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Mycobacterium tuberculosis | 50 |

These findings highlight the compound's potential as an antimicrobial agent, warranting further exploration into its mechanism of action against specific bacterial targets .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine may exhibit anti-inflammatory effects. The compound has been shown to inhibit COX-2 activity, which is crucial in the inflammatory response.

Inhibition Profile

| Compound | IC50 (µM) | Standard Drug (Celecoxib) IC50 (µM) |

|---|---|---|

| 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | 0.04 | 0.04 |

This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activities of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine can be attributed to its structural features. The presence of the piperazine ring enhances binding affinity to biological targets, while the chlorine atom influences electronic properties that affect reactivity and interaction with enzymes.

Key SAR Insights

- Piperazine Substitution : Modifications on the piperazine ring can enhance solubility and target specificity.

- Chlorine Positioning : The position of the chlorine atom affects binding interactions with enzymes involved in cancer and inflammation pathways.

- Overall Lipophilicity : Balancing lipophilicity is crucial for optimizing pharmacokinetic properties without compromising bioactivity.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of 2,4-dichloropyrimidine using 4-methylpiperazine. Key steps include:

- Step 1: React 2,4-dichloropyrimidine with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) for 12–24 hours.

- Step 2: Monitor reaction progress via TLC or HPLC. Quench with ice-water and extract with dichloromethane.

- Optimization Strategies:

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction data (monoclinic space group P21/c, Z=8) .

- HPLC: Assess purity with a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular docking predictions and experimental inhibitory activity data for derivatives?

Methodological Answer:

- Step 1: Re-examine docking parameters (e.g., force fields, grid box size) to ensure alignment with the target protein’s active site (e.g., acetylcholinesterase in Alzheimer’s studies) .

- Step 2: Validate ligand protonation states and tautomeric forms using pH-dependent simulations .

- Step 3: Perform kinetic assays (e.g., Ellman’s method) to measure IC₅₀ values and compare with docking scores. Adjust scoring functions if outliers persist .

- Case Study: Derivatives with bulky substituents may show poor docking scores but high activity due to allosteric effects—test via mutagenesis or SPR binding assays .

Q. What strategies are effective in addressing low solubility of this compound in aqueous media during biological assays?

Methodological Answer:

- Salt Formation: Synthesize hydrochloride salts (e.g., LY2409881 hydrochloride) to improve aqueous solubility via ion-dipole interactions .

- Co-Solvents: Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance solubility without denaturing proteins .

- Surfactants: Incorporate Poloxamer 407 or Tween-80 (0.1–1.0% w/v) in buffer systems for in vitro assays .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

Methodological Answer:

-

SAR Design:

-

Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Data Contradiction Analysis

Q. How can conflicting crystallographic data (e.g., bond length variations) be reconciled in structural studies?

Methodological Answer:

- Root Cause: Discrepancies may arise from temperature (e.g., 100 K vs. 298 K), radiation damage, or refinement algorithms.

- Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.